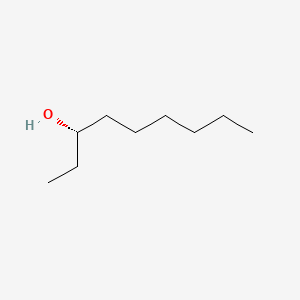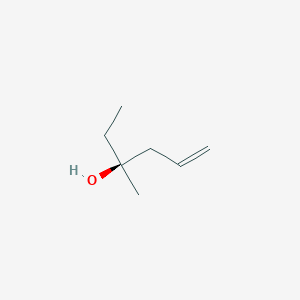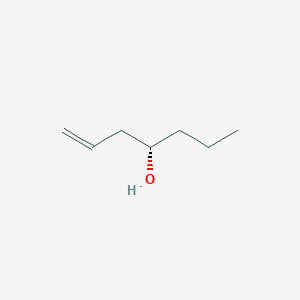
Cyclohexanone, 2-ethyl-, (2S)-
Descripción general
Descripción
Cyclohexanone, 2-ethyl-, (2S)- is an organic compound with the molecular formula C8H14O. It is a six-membered cyclic ketone with an ethyl substituent at the second position. This compound is known for its applications in various chemical processes and industries due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanone, 2-ethyl-, (2S)- can be synthesized through several methods. One common method involves the oxidation of 2-ethylcyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, cyclohexanone, 2-ethyl-, (2S)- is often produced through catalytic dehydrogenation of 2-ethylcyclohexanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen and formation of the ketone .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanone, 2-ethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to 2-ethylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 2-ethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-ethyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-ethyl-, (2S)- involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Cyclohexanone: A six-membered cyclic ketone without the ethyl substituent.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentanone: A five-membered cyclic ketone.
Uniqueness: Cyclohexanone, 2-ethyl-, (2S)- is unique due to the presence of the ethyl group at the second position, which influences its reactivity and physical properties. This structural feature distinguishes it from other cyclohexanones and contributes to its specific applications in various fields .
Propiedades
IUPAC Name |
(2S)-2-ethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426455 | |
| Record name | Cyclohexanone, 2-ethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75599-12-1 | |
| Record name | Cyclohexanone, 2-ethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)







